molecular formula C22H25N5O4S B398917 1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE

Cat. No.: B398917
M. Wt: 455.5g/mol
InChI Key: JAEOYBIVTRDLDJ-UHFFFAOYSA-N
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Description

1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is a complex organic compound that features a pyrazole ring, a nitrophenyl group, and a sulfonyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of acetylacetone and hydrazine.

    Nitration of Phenyl Ring: The phenyl ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Sulfonylation: The sulfonyl group is introduced by reacting the compound with sulfonyl chloride in the presence of a base such as pyridine.

    Coupling with Piperazine: The final step involves coupling the sulfonylated nitrophenyl pyrazole with piperazine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE can undergo various chemical reactions:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to break down into its constituent parts.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Hydrolysis: Strong acids (HCl) or bases (NaOH).

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted sulfonyl derivatives.

    Hydrolysis: Breakdown into pyrazole, nitrophenyl, and piperazine derivatives.

Scientific Research Applications

1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of 1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The nitrophenyl and sulfonyl groups could play a role in these interactions by forming hydrogen bonds or electrostatic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-4-NITROPHENYL]-4-(4-METHYLBENZENESULFONYL)PIPERAZINE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the nitrophenyl and sulfonyl piperazine moieties distinguishes it from simpler pyrazole derivatives, potentially enhancing its reactivity and interaction with biological targets.

Properties

Molecular Formula

C22H25N5O4S

Molecular Weight

455.5g/mol

IUPAC Name

1-[3-(3,5-dimethylpyrazol-1-yl)-4-nitrophenyl]-4-(4-methylphenyl)sulfonylpiperazine

InChI

InChI=1S/C22H25N5O4S/c1-16-4-7-20(8-5-16)32(30,31)25-12-10-24(11-13-25)19-6-9-21(27(28)29)22(15-19)26-18(3)14-17(2)23-26/h4-9,14-15H,10-13H2,1-3H3

InChI Key

JAEOYBIVTRDLDJ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4C(=CC(=N4)C)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])N4C(=CC(=N4)C)C

Origin of Product

United States

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